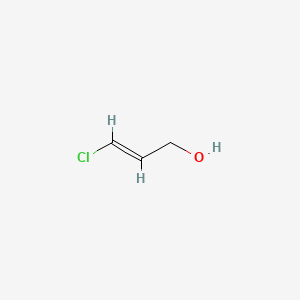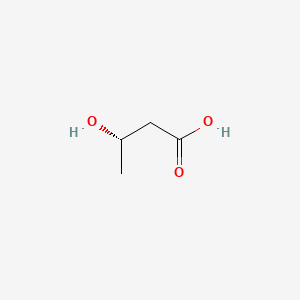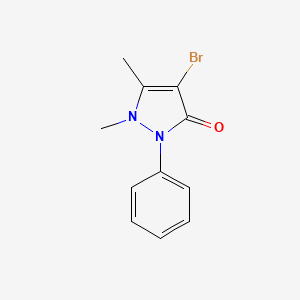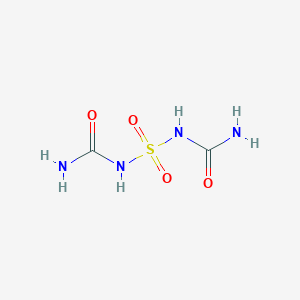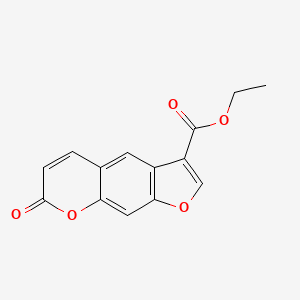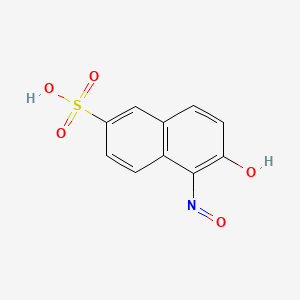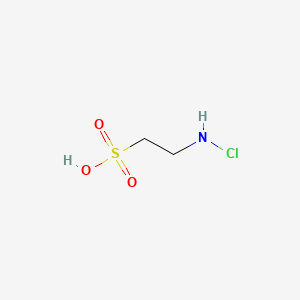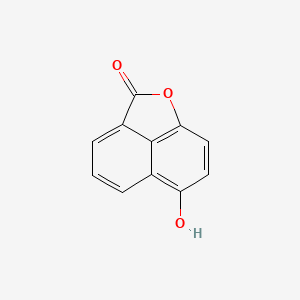
5-Hydroxynaphthalene-1,8-carbolactone
Overview
Description
5-Hydroxynaphthalene-1,8-carbolactone is a chemical compound with the formula C11H6O3 . It contains a total of 22 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
Mannich bases of this compound were prepared from various secondary amines or bulky primary amines and formaldehyde. They were isolated in almost all cases as hydrochlorides .Molecular Structure Analysis
The molecule contains a total of 20 atoms, including 6 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The structure includes multiple types of bonds and rings, contributing to its complex structure .Chemical Reactions Analysis
The Mannich bases of this compound were prepared from various secondary amines or bulky primary amines and formaldehyde .Scientific Research Applications
Antifungal and Antitumor Applications : Mannich bases of 5-hydroxynaphthalene-1,8-carbolactone have been synthesized and tested for their antifungal and cytotoxic activities. Compounds derived from this process exhibited significant antifungal activities against strains like Candida albicans and Candida tropicalis, as well as notable cytotoxic activity against L 1210 leukemia cells (Fillion et al., 1991).
Antibacterial, Antifungal, and Antitumoral Properties : Naphthalene-1,8 carbolactone derivatives have been investigated for their antibacterial, antifungal, and antitumoral activities. These studies found that the ester series of these derivatives (like 5-acetoxy and 5-propionyloxy) showed promising results in both antitumoral and antifungal tests (Steiman et al., 1989).
Biochemical Research : A study involving 1-Phenylazo-2-hydroxynaphthalene (Sudan I) showed that it is converted by microsomal enzymes of rat livers to products including ring-hydroxyderivatives of benzene and naphthalene rings. This research demonstrates the biochemical transformations and potential activation mechanisms of compounds related to this compound (Stiborová et al., 1988).
Crystal and Molecular Structure Studies : Research on the crystal and molecular structures of related compounds, like the proton-transfer monohydrate salt of 3,5-dinitrosalicylic acid with 1-amino-5-hydroxynaphthalene, provides insights into the structural properties of these chemical compounds, which is essential for understanding their interactions and functionalities (Smith et al., 2007).
Coordination Chemistry : The complexation of 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions, related to this compound, is significant for coordination chemistry, offering insights into potential applications in catalysis, material science, and synthesis (Mostafa, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSFMNWXDFMUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205116 | |
| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5656-88-2 | |
| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxynaphthalene-1,8-carbolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)
